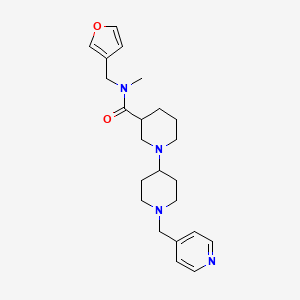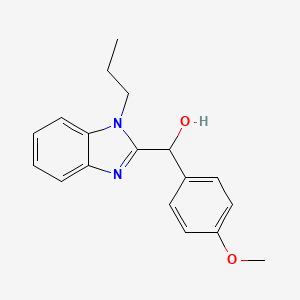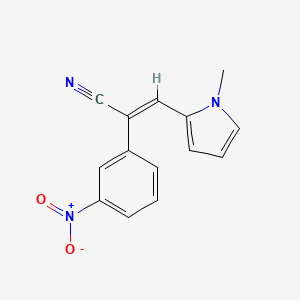![molecular formula C14H13BrN2O B5295300 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune response. In
Wissenschaftliche Forschungsanwendungen
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been widely used in scientific research for its ability to inhibit the NF-κB pathway, which has been implicated in a variety of diseases, including cancer, inflammatory diseases, and autoimmune disorders. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical models. 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Wirkmechanismus
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and initiating its degradation. By inhibiting IKK, 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been shown to have a variety of biochemical and physiological effects in preclinical models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 is its potential toxicity, as this compound has been shown to have cytotoxic effects at high concentrations. In addition, the use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in in vivo models may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in combination with other therapies, such as immunotherapy and targeted therapy. Additionally, the use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in clinical trials for the treatment of various diseases, including cancer and inflammatory diseases, is an important area of future research.
Synthesemethoden
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to produce 1-(3-(4-bromophenyl)acryloyl)hydrazine. Finally, this compound is reacted with 3,5-dimethylpyrazole to yield 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-9-11(2)17(16-10)14(18)8-5-12-3-6-13(15)7-4-12/h3-9H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIJQQURRDAFG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)


![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)